molecular formula C40H49Cl2N5O4 B1591189 p53 and MDM2 proteins-interaction-inhibitor chiral CAS No. 939981-37-0

p53 and MDM2 proteins-interaction-inhibitor chiral

货号: B1591189
CAS 编号: 939981-37-0
分子量: 734.7 g/mol
InChI 键: DJZBZZRLUQDRII-IOLBBIBUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “p53 and MDM2 proteins-interaction-inhibitor (racemic)” is a small-molecule inhibitor designed to disrupt the interaction between the p53 protein and the mouse double minute 2 homolog (MDM2) protein. The p53 protein is a crucial tumor suppressor that regulates cell cycle arrest, apoptosis, and DNA repair. MDM2 is a negative regulator of p53, promoting its degradation and thus inhibiting its tumor-suppressive functions. Inhibitors of the p53-MDM2 interaction aim to restore the activity of p53, making them potential therapeutic agents in cancer treatment .

准备方法

合成路线和反应条件

p53 和 MDM2 蛋白相互作用抑制剂的合成涉及多个步骤。一种常见的合成路线包括前体化合物与光气反应形成氨基甲酰氯中间体。 然后用哌嗪和醚中氢氯化物的溶液依次处理该中间体,得到外消旋抑制剂 。反应条件通常涉及控制温度和惰性气氛,以防止不希望的副反应。

工业生产方法

这些抑制剂的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。 高性能液相色谱 (HPLC) 等技术用于纯化最终产品 .

化学反应分析

反应类型

p53 和 MDM2 蛋白相互作用抑制剂经历各种化学反应,包括:

    氧化: 抑制剂在特定条件下可以被氧化,导致形成氧化衍生物。

    还原: 还原反应可以将抑制剂转化为其还原形式。

    取代: 抑制剂可以发生取代反应,其中官能团被其他基团取代。

常用试剂和条件

    氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

    还原: 使用硼氢化钠和氢化铝锂等还原剂。

    取代: 卤素和亲核试剂等试剂用于取代反应。

主要产品

从这些反应中形成的主要产品取决于所使用的特定条件和试剂。 例如,氧化可能产生羟基化衍生物,而还原可以产生胺衍生物 .

科学研究应用

Chiral Inhibitors: Mechanism of Action

Chiral inhibitors are designed to selectively target the p53-MDM2 interaction. These compounds often exhibit enhanced potency due to their stereochemistry, which can influence binding affinity and specificity. For instance, studies have shown that certain enantiomers of MDM2 inhibitors can be significantly more effective than their counterparts, as demonstrated with Nutlin-3, where the (−) enantiomer displayed 150 times greater activity than the (+) form .

Key Applications in Cancer Therapy

  • Restoration of p53 Function : Chiral inhibitors have been shown to effectively reactivate p53 in various cancer models. For example, AMG 232 has demonstrated robust antitumor activity by restoring p53 signaling pathways, leading to cell-cycle arrest and reduced tumor growth in preclinical studies .
  • Targeting Specific Cancer Types : Inhibition of the p53-MDM2 interaction is particularly relevant for tumors with wild-type p53. Research indicates that these inhibitors can be effective against solid tumors and hematologic malignancies, making them versatile tools in oncology .
  • Combination Therapies : Chiral inhibitors are being explored in combination with other treatments, such as chemotherapeutics that induce DNA damage. For instance, AMG 232 has been shown to enhance the effects of DNA-damaging agents, potentially improving treatment outcomes for patients with resistant tumors .
  • Peptide-Based Modulators : Recent studies have introduced peptide-based chiral modulators that stabilize helical structures to enhance binding affinity for MDM2. These peptides have shown efficacy in inhibiting tumor growth in vivo while minimizing toxicity to normal cells .

Case Studies

Study Compound Cancer Type Outcome
1AMG 232Solid TumorsInduced p53 activity leading to significant tumor growth inhibition .
2Nutlin-3Prostate Cancer(−)Nutlin-3 showed 150x more activity than (+)Nutlin-3; effective in inhibiting cell growth .
3MeR/PhR PeptidesOvarian TeratocarcinomaAchieved 70% tumor growth inhibition with minimal toxicity .
4MI-77301Various CancersDemonstrated >10-fold potency over nutlin-3; effective in activating wild-type p53 .

作用机制

p53 和 MDM2 蛋白相互作用抑制剂通过与 MDM2 的 p53 结合域结合发挥其作用。这种结合会破坏 p53 和 MDM2 之间的相互作用,防止 p53 降解。结果,p53 水平升高,导致其肿瘤抑制功能的激活,包括细胞周期停滞、凋亡和 DNA 修复。 抑制剂还诱导 p53 靶基因的表达,进一步增强其抗肿瘤活性 .

相似化合物的比较

类似化合物

    Nutlin-3a: 一种具有类似结合特性的著名 p53-MDM2 相互作用抑制剂。

    MI-773: 另一种靶向 p53-MDM2 相互作用的抑制剂。

    RG7112: 一种具有类似作用机制的临床阶段抑制剂。

独特性

p53 和 MDM2 蛋白相互作用抑制剂(外消旋体)的独特性在于其外消旋性质,这意味着它含有等量的两种对映异构体。这可能影响其与其他抑制剂相比的结合亲和力和药代动力学特性。 此外,其特定的合成路线和反应条件可能在产量和纯度方面提供优势 .

生物活性

The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical focal point in cancer biology. Disruption of this interaction has been targeted for therapeutic development, particularly through the use of chiral inhibitors. This article explores the biological activity of these inhibitors, focusing on their mechanisms, efficacy, and implications for cancer treatment.

Mechanisms of p53-MDM2 Interaction

p53 plays a vital role in regulating the cell cycle, promoting apoptosis, and maintaining genomic stability. MDM2 inhibits p53 through several mechanisms:

  • Ubiquitination : MDM2 acts as an E3 ubiquitin ligase, tagging p53 for proteasomal degradation.
  • Transcriptional Inhibition : The binding of MDM2 prevents p53 from binding to DNA, inhibiting its function as a transcription factor.
  • Nuclear Export : MDM2 facilitates the export of p53 from the nucleus, further reducing its availability to act on target genes .

Chiral Inhibitors of p53-MDM2 Interaction

Chiral compounds have been developed to selectively inhibit the p53-MDM2 interaction. These inhibitors can be classified based on their structural characteristics and biological activity.

Case Study: Nutlin-3

Nutlin-3 is one of the most studied MDM2 inhibitors. It is a cis-imidazoline analog that effectively displaces p53 from MDM2 with an IC50 in the range of 100-300 nM. Notably, the enantiomer (−)Nutlin-3 exhibits significantly higher activity (150 times more potent) than its counterpart (+)Nutlin-3 .

Table 1: Comparison of Chiral Inhibitors

CompoundIC50 (nM)SelectivityMechanism
Nutlin-3100-300ModerateDisplaces p53
MI-2195HighDirect binding to MDM2
AMG 232<1Very HighInduces p53 activity
RG73886HighPotent cell growth inhibition

Research Findings

Recent studies have shown that various chiral inhibitors can effectively reactivate p53 in cancer cells with wild-type p53 while sparing those with mutated forms:

  • MI-77301 and MI-888 : These compounds demonstrate over 10,000-fold selectivity for MDM2 over MDMX and activate wild-type p53 at concentrations as low as 30-100 nM .
  • AMG 232 : This inhibitor binds with picomolar affinity to MDM2 and robustly activates p53 signaling pathways, leading to cell-cycle arrest and tumor cell proliferation inhibition .

Clinical Implications

The development of chiral inhibitors targeting the p53-MDM2 interaction represents a promising therapeutic avenue in oncology. These compounds can potentially restore normal p53 function in tumors where it is inhibited by MDM2 overexpression. The selective nature of these inhibitors may also reduce off-target effects commonly associated with traditional chemotherapy.

Table 2: Clinical Trials of MDM2 Inhibitors

CompoundPhaseTarget Cancer TypeOutcome
RG7388Phase ISolid tumorsTumor regression observed
AMG 232Phase I/IIAcute myelogenous leukemiaSignificant anti-tumor activity
Nutlin-3Phase IIVarious solid tumorsPromising results in clinical trials

属性

IUPAC Name

2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H49Cl2N5O4/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45/h8-17,26H,7,18-25,27H2,1-6H3/t39-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZBZZRLUQDRII-IOLBBIBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H49Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590834
Record name 2-{4-[(4S,5R)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

734.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939981-37-0
Record name 2-{4-[(4S,5R)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p53 and MDM2 proteins-interaction-inhibitor chiral
Reactant of Route 2
Reactant of Route 2
p53 and MDM2 proteins-interaction-inhibitor chiral
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
p53 and MDM2 proteins-interaction-inhibitor chiral
Reactant of Route 4
Reactant of Route 4
p53 and MDM2 proteins-interaction-inhibitor chiral
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
p53 and MDM2 proteins-interaction-inhibitor chiral
Reactant of Route 6
Reactant of Route 6
p53 and MDM2 proteins-interaction-inhibitor chiral

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。